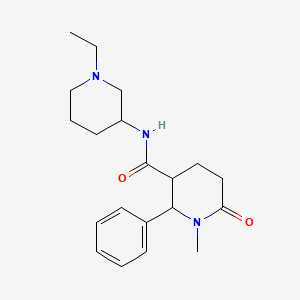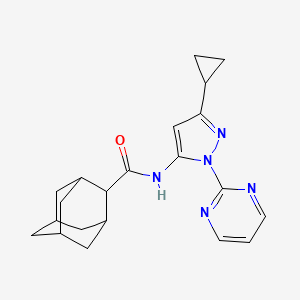
N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a complex organic compound featuring a piperidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as 1-ethylpiperidine, the piperidine ring is constructed through cyclization reactions.
Introduction of Functional Groups: The phenyl and carboxamide groups are introduced through nucleophilic substitution reactions. This often involves the use of reagents like phenylmagnesium bromide and acyl chlorides.
Oxidation and Reduction Steps: Specific oxidation and reduction reactions are employed to achieve the desired oxidation state of the compound. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, using reagents such as lithium aluminum hydride or sodium borohydride, can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound are reacted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.
作用機序
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It binds to specific sites on these receptors, modulating their activity and influencing neurotransmitter release. This can lead to changes in neuronal signaling pathways, which are crucial in the treatment of neurological disorders.
類似化合物との比較
Similar Compounds
- N-(1-ethylpiperidin-3-yl)-2-phenylacetamide
- N-(1-ethylpiperidin-3-yl)-1-methyl-2-phenylpiperidine-3-carboxamide
Uniqueness
N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is unique due to its specific structural configuration, which allows for selective binding to certain neurotransmitter receptors. This specificity can result in fewer side effects and improved therapeutic efficacy compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
特性
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-3-23-13-7-10-16(14-23)21-20(25)17-11-12-18(24)22(2)19(17)15-8-5-4-6-9-15/h4-6,8-9,16-17,19H,3,7,10-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOPWUVLARQBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2CCC(=O)N(C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(5-chlorothiophen-2-yl)methyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6752544.png)
![N-(3,4-dihydro-2H-chromen-3-yl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6752551.png)
![N-[2-[cyclopentyl(methyl)amino]ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6752554.png)
![N-[[2-(4-methylpentan-2-yloxy)pyridin-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6752567.png)
![(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-(2-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B6752575.png)
![(2-Cyclopropylpyrimidin-4-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6752592.png)
![4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-N-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B6752603.png)
![(2-Cyclopropylpyrimidin-4-yl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6752605.png)
![(2-Cyclopropylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6752610.png)
![[4-[(1-Methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B6752623.png)
![5-[2-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6752633.png)

![4-(5-methyl-1,3-benzoxazol-2-yl)-N-[2-(1-methylpyrazol-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6752640.png)
![N-[2-(2,3-difluorophenyl)ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B6752641.png)
